molecular formula C7H4F3N3 B126274 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 151102-13-5

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B126274
M. Wt: 187.12 g/mol
InChI Key: CPPGKUNXLJPVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has unique properties that make it an attractive candidate for drug development.

Mechanism Of Action

The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been studied extensively. The compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has also been shown to have good bioavailability and can be administered orally or intravenously.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its wide range of biological activities. It has been shown to have antiviral, antitumor, and antibacterial properties, which makes it an attractive candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.

Future Directions

There are several future directions for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine research. One area of interest is the development of new antiviral drugs based on the compound. It has been shown to be effective against a variety of viruses, including HIV and HCV, and could potentially be used to develop new therapies for these diseases. Another area of interest is the development of new anticancer drugs. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and could potentially be used to develop new cancer therapies. Finally, there is interest in further understanding the mechanism of action of the compound, which could lead to the development of more optimized drugs with fewer side effects.
Conclusion:
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with unique properties that make it an attractive candidate for drug development. It has been extensively studied for its potential applications in the field of medicinal chemistry, and has been shown to have a wide range of biological activities. While there are still limitations to its use, there is significant interest in further exploring its potential applications and developing new drugs based on its structure.

Synthesis Methods

The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-cyanopyridine with trifluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The compound has been tested against a variety of viruses, including HIV, HCV, and influenza. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-12-11-5-3-1-2-4-13(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPGKUNXLJPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

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